molecular formula C7H3Br2F3O B3248592 1,2-Dibromo-3-(trifluoromethoxy)benzene CAS No. 1881330-68-2

1,2-Dibromo-3-(trifluoromethoxy)benzene

Cat. No.: B3248592
CAS No.: 1881330-68-2
M. Wt: 319.9 g/mol
InChI Key: QAZLZNWEMWXHGM-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O. This compound is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1,2-Dibromo-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-dibromo-3-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. In general, the presence of bromine atoms and the trifluoromethoxy group can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: This compound has one bromine atom and is used in similar chemical reactions.

    1,3-Dibromo-5-(trifluoromethoxy)benzene: Another dibromo derivative with a different substitution pattern on the benzene ring.

    3-Bromobenzotrifluoride: A related compound with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 1,2-Dibromo-3-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to other similar compounds. The presence of both bromine atoms and the trifluoromethoxy group provides versatility in chemical synthesis and potential for various scientific and industrial applications.

Properties

IUPAC Name

1,2-dibromo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLZNWEMWXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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